Silane, diethynyldimethyl-
Description
Contextualization within Ethynylsilane Chemistry
Ethynylsilanes are characterized by the presence of one or more ethynyl (B1212043) (–C≡CH) groups attached to a silicon atom. This functional group imparts unique reactivity to the molecule. The silicon atom influences the electronic properties of the triple bond, and the terminal acidic proton of the ethynyl group can be readily replaced, allowing for a wide range of chemical transformations. sbfchem.comresearchgate.net
Diethynyldimethylsilane, with its two ethynyl groups and two methyl groups attached to a central silicon atom, is a prime example of a multifunctional ethynylsilane. Its structure allows it to act as a linear building block or a cross-linking agent in polymerization reactions. The presence of two reactive ethynyl groups makes it a valuable monomer for creating novel polymer architectures. sbfchem.comresearchgate.net
A common method for the synthesis of diethynyldimethylsilane involves the Grignard reaction, where dichlorodimethylsilane (B41323) is reacted with an ethynyl Grignard reagent, such as ethynylmagnesium bromide. acs.orgwiley-vch.de Variations of this synthesis have been reported, yielding the product in good yields. researchgate.netwiley-vch.de
Below are some of the fundamental properties of diethynyldimethylsilane:
| Property | Value |
| Chemical Formula | C₆H₈Si |
| CAS Number | 1675-60-1 |
| Appearance | Colorless liquid |
| Molecular Weight | 108.21 g/mol |
| Boiling Point | Not definitively available |
| ¹H NMR (CDCl₃) | δ 2.48 (s, 2H, –C≡CH), 0.35 (s, 6H, –SiCH₃) |
| ¹³C NMR (CDCl₃) | δ 94.6 (C≡CH), 86.3 (C≡CH), 0.07 (CH₃) |
| ²⁹Si NMR (CDCl₃) | δ -38.8 |
| IR (C≡C stretch) | ~2036 cm⁻¹ |
Data sourced from multiple scientific reports. wiley-vch.deunt.edu
Significance in Advanced Polymer and Material Science Research
The true significance of diethynyldimethylsilane lies in its application as a monomer for the creation of advanced polymers with tailored properties. sbfchem.com The ethynyl groups are highly versatile and can undergo various polymerization reactions, including hydrosilylation and coupling reactions, to form polymers with unique structures and functionalities. acs.orgscirp.org
One area of significant research is the use of diethynyldimethylsilane in the synthesis of hyperbranched polymers. These are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. For instance, the hydrosilylation polymerization of related monomers like methyldiethynylsilane, which can be synthesized from diethynyldimethylsilane, yields hyperbranched poly(silylenevinylene)s. acs.org These polymers can be cross-linked through their terminal ethynyl groups upon heating or irradiation, leading to materials with excellent thermal stability. acs.org Thermogravimetric analysis (TGA) of such cross-linked polymers has shown high char yields, indicating their potential for applications as preceramic polymers. acs.orgresearchgate.net
Furthermore, diethynyldimethylsilane is a key component in the synthesis of alternating copolymers with interesting photophysical properties. Through Sonogashira coupling reactions with dihaloaromatic compounds, such as dibromofluorene or dibromocarbazole derivatives, copolymers containing silicon and ethynylene units in the main chain can be produced. scirp.orgmagritek.com These copolymers exhibit absorption and emission properties that can be tuned by the chemical structure. scirp.org For example, copolymers of diethynyldimethylsilane with N-hexyl-2,7-dibromocarbazole show broad emission peaks in chloroform (B151607) solution at around 425 nm. scirp.org These materials are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com
The incorporation of the flexible and thermally stable dimethylsilyl unit into the polymer backbone, combined with the rigid ethynylene linkages, can lead to materials with a unique combination of properties, including solubility, processability, and specific electronic characteristics. unt.eduscirp.org
The following table summarizes some of the research findings on polymers derived from diethynyldimethylsilane and related monomers:
| Polymer Type | Monomers | Polymerization Method | Key Findings/Properties | Potential Applications |
| Hyperbranched Poly(silylenevinylene) | Methyldiethynylsilane (related to diethynyldimethylsilane) | Hydrosilylation | Highly soluble, thermally and air-stable; cross-linkable to form thermally robust materials. acs.org | Preceramic polymers, high-temperature elastomers. acs.orgresearchgate.net |
| Alternating Copolymer | Diethynyldimethylsilane and N-hexyl-2,7-dibromocarbazole | Sonogashira Coupling | Soluble in common organic solvents; shows broad photoluminescence at ~425 nm in solution; networked versions show bimodal emission. scirp.org | Organic light-emitting diodes (OLEDs), fluorescent sensors. scirp.orgmdpi.com |
| Alternating Copolymer | Diethynyldimethylsilane and 9,9-dihexyl-2,7-dibromofluorene (B71203) | Sonogashira Coupling | Soluble; exhibits blue-shifted emission in the solid state compared to solution, indicating specific molecular aggregation. scirp.org | Optoelectronic devices. scirp.org |
The ongoing research into diethynyldimethylsilane and its polymeric derivatives continues to expand the toolbox of materials scientists, offering new possibilities for the design of functional materials for a wide range of advanced applications. sbfchem.com
Structure
3D Structure
Properties
CAS No. |
1675-60-1 |
|---|---|
Molecular Formula |
C6H8Si |
Molecular Weight |
108.21 g/mol |
IUPAC Name |
diethynyl(dimethyl)silane |
InChI |
InChI=1S/C6H8Si/c1-5-7(3,4)6-2/h1-2H,3-4H3 |
InChI Key |
PEMATDLNMXTNGL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#C)C#C |
Origin of Product |
United States |
Polymerization and Copolymerization Pathways Involving Diethynyldimethylsilane
Homopolymerization Investigations
The homopolymerization of diethynyldimethylsilane has been explored to a lesser extent compared to its copolymerization. However, existing studies provide insights into the potential polymer architectures and the catalytic systems that can be employed.
Research into the homopolymerization of monomers similar to diethynyldimethylsilane, such as methyldiethynylsilane, suggests that the resulting polymer architecture can be complex. The polymerization of methyldiethynylsilane via hydrosilylation yields a hyperbranched poly(silylenevinylene). acs.org This is due to the presence of both Si-H and ethynyl (B1212043) functionalities, allowing for multiple reaction pathways that lead to a branched structure.
In the case of diethynyldimethylsilane, early work by Russian scientists reported the synthesis of poly(ethynyldialkylsilanes) from the reaction of the di-Grignard of acetylene (B1199291) or sodium acetylide with dichlorodialkylsilanes, resulting in colored powders. unt.edu More controlled synthesis of diethynyldimethylsilane has also been shown to produce a series of oligomers with the general formula H-(C≡C-Si(CH₃)₂-)n-H. unt.edu The potential for cross-linking reactions through the pendant ethynyl groups exists, which can lead to insoluble, network polymers upon heating or irradiation. acs.org The formation of linear polymers versus branched or cross-linked networks is highly dependent on the reaction conditions and the catalytic system used. For instance, the polymerization of dimethylethynylsilane has been reported to yield a linear poly(silylenevinylene). acs.org
A variety of catalytic systems have been investigated for the polymerization of organosilicon monomers. For the synthesis of poly(ethynyldialkylsilanes), early methods involved the use of Grignard reagents or sodium acetylide. unt.edu More contemporary approaches for related monomers often employ transition metal catalysts. For example, hydrosilylation polymerization is commonly catalyzed by platinum complexes. acs.orgresearchgate.net
Other catalytic systems, such as those based on rhodium and palladium, are also known to be effective for the polymerization of alkynes. While not specifically detailed for the homopolymerization of diethynyldimethylsilane in the reviewed literature, catalysts used for related polymerizations, such as Ziegler-Natta catalysts (e.g., titanium-based systems) and other transition metal complexes (e.g., iron, copper), could potentially be adapted for this purpose. wikipedia.orgmdpi.com The choice of catalyst is crucial as it can influence not only the reaction efficiency but also the regioselectivity and, consequently, the final polymer microstructure.
Studies on Polymer Microstructure: Linear versus Branched Architectures
Alternating Copolymerization Strategies
Alternating copolymerization of diethynyldimethylsilane with various comonomers has been successfully achieved, leading to well-defined polymer structures with tunable properties.
The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgscirp.org This reaction has been effectively employed to synthesize alternating copolymers containing silicon and ethynylene units in the main chain. scirp.org These Si-ethynylene polymers are of interest due to their potential applications in organic light-emitting diodes (LEDs) and other optoelectronic devices. scirp.orgscirp.org The incorporation of the flexible Si-ethynylene unit can improve the solubility of the resulting conjugated polymers in common organic solvents. scirp.org
The alternating copolymerization of diethynyldimethylsilane with 9,9-dihexyl-2,7-dibromofluorene (B71203) has been successfully carried out using a Sonogashira coupling reaction. scirp.org This results in a fluorene-based copolymer with silicon-ethynylene linkages in the polymer backbone. These copolymers are soluble in conventional organic solvents like chloroform (B151607), THF, and toluene. scirp.org
The photophysical properties of these copolymers have been investigated. In chloroform solution, they exhibit absorption peaks at approximately 270-280 nm, which are attributed to intramolecular charge transfer through the σ-π conjugated moiety, and shoulder peaks around 380 nm arising from the π-π* transition of the fluorene (B118485) units. scirp.org The emission spectra in solution show broad peaks around 415 nm. scirp.org Interestingly, in the solid state (as a cast film), the emission is significantly blue-shifted to around 360-385 nm. scirp.org This blue-shift is a notable difference compared to the fluorene homopolymer and is suggested to be induced by higher energy states arising from the intramolecular charge transfer through the σ-π moiety in the copolymer, which influences the molecular aggregation in the solid state. scirp.org
Table 1: Synthesis and Properties of Fluorene-Based Copolymers
| Copolymer ID | Comonomers | Catalyst System | Molecular Weight (Mw) | Photoluminescence (PL) Emission (Solution) | Photoluminescence (PL) Emission (Solid State) |
|---|
Data sourced from Naga et al. (2016). scirp.org
Similarly, diethynyldimethylsilane has been copolymerized with N-hexyl-2,7-dibromocarbazole via Sonogashira coupling to yield carbazole-based copolymers with Si-ethynylene units. scirp.org These copolymers also demonstrate good solubility in common organic solvents. scirp.org
The photophysical properties of the carbazole-based copolymers show some differences from their fluorene-based counterparts. In chloroform solution, they display strong absorption peaks at 270 nm and broad shoulder peaks at approximately 360-380 nm, the latter being more intense than in the fluorene copolymers, suggesting a more frequent intramolecular charge transfer. scirp.org The emission in solution is observed around 425 nm, which is red-shifted by about 10 nm compared to the carbazole (B46965) homopolymer. scirp.org This indicates that the extension of the π-conjugation length by the ethynylene unit is more influential than the shortening effect of the silicon atom in these copolymers. scirp.org In the solid state, a significant blue-shift in emission to around 360 nm is also observed. scirp.org
Subsequent hydrosilylation of the ethynyl groups in these copolymers with 1,4-bis(dimethylsilyl)benzene (B1337063) can lead to the formation of soluble, branched (or networked) polymers, which exhibit bimodal emission in solution, indicating the creation of new high-energy states within the σ-π conjugation. scirp.org
Table 2: Synthesis and Properties of Carbazole-Based Copolymers
| Copolymer ID | Comonomers | Catalyst System | Molecular Weight (Mw) | Photoluminescence (PL) Emission (Solution) | Photoluminescence (PL) Emission (Solid State) |
|---|
Data sourced from Naga et al. (2016). scirp.org
Fluorene-Based Copolymers
Hydrosilylation Polymerization for Organosilicon Networks.scirp.orgnih.gov
Hydrosilylation polymerization is a key method for creating organosilicon networks, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon triple bond in diethynyldimethylsilane. mdpi.com This reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst. mdpi.comacs.org The process allows for the formation of highly branched and crosslinked structures, which are essential for developing materials with tailored properties. scirp.orgnih.gov
The hydrosilylation polymerization of monomers containing both Si-H and terminal alkyne functionalities can lead to the formation of hyperbranched poly(silylenevinylene)s. acs.org For instance, the polymerization of methyldiethynylsilane, a monomer analogous to diethynyldimethylsilane, using Karstedt's catalyst yields a hyperbranched polymer. acs.org This resulting polymer is a tacky, highly soluble, and air- and moisture-stable solid. acs.org The presence of pendant ethynyl groups in the hyperbranched structure allows for further cross-linking reactions upon heating or irradiation, without the need for additional catalysts or the formation of byproducts. acs.org The highly branched nature of these polymers has been confirmed by multinuclear NMR spectroscopy, and their cross-linked counterparts exhibit excellent thermal stability. acs.org
| Monomer | Polymerization Method | Catalyst | Resulting Polymer | Key Features |
| Methyldiethynylsilane | Hydrosilylation Polymerization | Karstedt's catalyst | Hyperbranched Poly(silylenevinylene) | Tacky, highly soluble, air- and moisture-stable, contains pendant ethynyl groups for cross-linking. acs.org |
Polycarbosilanes, polymers with a backbone of alternating silicon and carbon atoms, and their crosslinked derivatives can be synthesized through hydrosilylation reactions. researchgate.netresearchgate.net This can be achieved by reacting difunctional vinylsilanes with difunctional hydrosilanes or through the intermolecular hydrosilylation of monomers that possess both an Si-H bond and a vinyl group. researchgate.netresearchgate.net For example, the copolymerization of diethynyldimethylsilane with 1,4-bis(dimethylsilyl)benzene results in a viscous liquid that can be thermally cured to produce elastomers. researchgate.net These crosslinked polycarbosilanes are developed for their potential in applications requiring excellent mechanical properties. researchgate.net The pyrolysis of such poly(silylenevinylene)s under an inert atmosphere at high temperatures can yield silicon carbide. researchgate.net
Formation of Hyperbranched Poly(silylenevinylene)s
Formation of Networked and Crosslinked Polymeric Architectures.scirp.orgacs.orglibretexts.org
The ethynyl groups on diethynyldimethylsilane and its derivatives are highly reactive and provide a direct pathway to forming networked and crosslinked polymeric structures. acs.orgspecialchem.com These reactions can be induced by heat or light, causing the ethynyl groups to react with each other, leading to a cross-linked network without the need for external catalysts or generating byproducts. acs.org This intrinsic reactivity is a significant advantage for creating robust and thermally stable materials.
Furthermore, the hydrosilylation reaction can be employed to create branched and networked polymers. For instance, reacting copolymers containing Si-ethynylene units, such as those derived from diethynyldimethylsilane, with a crosslinking agent like 1,4-bis(dimethylsilyl)benzene yields soluble, networked copolymers. scirp.orgscirp.org This indicates the formation of branched, rather than fully crosslinked, insoluble networks. scirp.org The formation of these three-dimensional mesh-like structures introduces multifunctionality into the polymer chains. researchgate.net The properties of these crosslinked polymers, such as enhanced tensile strength, thermal stability, and chemical resistance, are directly related to the covalent bonds forming the 3D network. specialchem.com
| Reactants | Reaction Type | Crosslinking Agent/Method | Resulting Architecture |
| Methyldiethynylsilane | Hydrosilylation Polymerization | Heat or light-induced self-crosslinking | Crosslinked Hyperbranched Polymer |
| Copolymers with Si-ethynylene units | Hydrosilylation | 1,4-bis(dimethylsilyl)benzene | Branched/Networked Copolymer. scirp.orgscirp.org |
| Diethynyldimethylsilane and 1,4-bis(dimethylsilyl)benzene | Copolymerization | Thermal curing | Crosslinked Elastomer. researchgate.net |
Mechanistic Aspects of Polymerization Reactions.scirp.org
The polymerization of diethynyldimethylsilane and related monomers primarily proceeds through mechanisms involving the reaction of the ethynyl group. In hydrosilylation polymerization, the generally accepted mechanism for platinum-catalyzed reactions involves several steps. mdpi.com The catalytic cycle typically includes the oxidative addition of the Si-H bond to the platinum catalyst, coordination of the alkyne's triple bond to the platinum center, migratory insertion of the alkyne into the Pt-H or Pt-Si bond, and finally, reductive elimination to yield the vinylsilane product and regenerate the catalyst. mdpi.com
The regioselectivity of the hydrosilylation of the ethynyl group can result in either α-addition (geminal) or β-addition (vicinal) products, influencing the final polymer structure. acs.org
In addition to hydrosilylation, polymerization can occur via other mechanisms like free-radical polymerization, although this is less common for initiating reactions with diethynyldimethylsilane itself. In free-radical processes, an initiator generates a free radical that attacks the π-bond of a monomer, initiating a chain reaction of propagation steps until termination occurs when two radicals combine. libretexts.orgpurdue.edu The specific mechanistic pathways are crucial in determining the polymer's final properties, including its molecular weight, branching, and stereochemistry. purdue.edu
Reactivity and Derivatization Chemistry of Diethynyldimethylsilane
Reactions with Other Organometallic Species (e.g., Germane (B1219785) Compounds)
The reactivity of diethynyldimethylsilane extends to transformations involving other organometallic compounds, leading to the formation of complex structures containing multiple different metal or metalloid atoms. These reactions often involve the addition of organometallic hydrides across the triple bonds or substitution at the terminal carbon.
For example, the reactivity of related alkoxyethynyl(trimethyl)germanes with trialkylboranes has been studied, showcasing 1,1-organoboration reactions. researchgate.net Similarly, diethynyldimethylsilane and its derivatives can react with organoaluminum and organogallium compounds. The reaction of a related dialkynylsilane with di-tert-butylaluminum hydride (H-Al(tBu)₂) or di-tert-butylgallium hydride (H-Ga(tBu)₂) proceeds via hydrometallation of a C≡C triple bond to form mixed alkenyl-alkynylsilanes. researchgate.net In these products, the silicon and the Lewis acidic metal (Al or Ga) often occupy geminal positions. researchgate.net
The reaction with boranes is particularly noteworthy. Triorganoboranes can react with alkynylsilanes via 1,1-carboboration, where the polar Si-C≡ bond is activated, leading to the stereoselective formation of organometallic-substituted alkenes. athensjournals.gr
Table 3: Reactions of Alkynylsilanes with Organometallic Species
| Alkynylsilane Type | Organometallic Reagent | Reaction Type | Resulting Structure | Reference |
|---|---|---|---|---|
| Dialkynylsilane derivative | H-Al(tBu)₂, H-Ga(tBu)₂ | Hydrometallation | Mixed alkenyl-alkynylsilane | researchgate.net |
| Monoalkynylsilane | Triorganoborane (BR₃) | 1,1-Carboboration | Organometallic-substituted alkene | athensjournals.gr |
Regio- and Stereoselective Transformations
Controlling the regioselectivity and stereoselectivity of reactions involving diethynyldimethylsilane is crucial for synthesizing specific isomers of complex molecules. masterorganicchemistry.com Many transformations involving this compound and its derivatives have been shown to proceed with a high degree of selectivity.
The synthesis of 1,4-selenasilafulvenes from diethynyldimethylsilane is an example where regio- and stereoselective reactions are fundamental. nih.gov The development of new synthetic methodologies often focuses on achieving high selectivity. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, the hydroboration of alkynylsilanes can lead to the formation of (E)-alkenylsilanes with high stereoselectivity. researchgate.net Similarly, the 1,1-organoboration of monoalkynylsilanes with triorganoboranes is often a quantitative and stereoselective process. athensjournals.gr These selective transformations are powerful tools for constructing carbo- and heterocyclic systems with well-defined stereocenters. rsc.orgiitg.ac.inrsc.org
An acid-catalyzed hydrodifluoroalkylation of alkenes, which proceeds via a carbocation intermediate, provides regioselectivity that is complementary to radical-based anti-Markovnikov additions. nih.gov This highlights the importance of choosing the correct reaction mechanism to control the regiochemical outcome. nih.gov The ability to direct reactions to specific sites and to control the spatial arrangement of the resulting products is a testament to the advanced synthetic utility of diethynyldimethylsilane and related compounds. researchgate.netnih.govathensjournals.gr
Spectroscopic Characterization Methodologies for Diethynyldimethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of diethynyldimethylsilane, offering precise insights into the atomic arrangement through the analysis of different nuclei, including ¹H, ¹³C, and ²⁹Si.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. For diethynyldimethylsilane, the spectrum is relatively simple, displaying distinct signals for the methyl (CH₃) and ethynyl (B1212043) (C≡C-H) protons. The chemical environment of these protons dictates their resonance frequency, or chemical shift (δ), reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). libretexts.org The electronegativity of nearby atoms and the presence of unsaturated systems influence these shifts. libretexts.org
The methyl protons attached to the silicon atom typically appear as a singlet in the upfield region of the spectrum. The ethynyl proton, being attached to a sp-hybridized carbon, resonates at a slightly more downfield position.
Table 1: Typical ¹H NMR Chemical Shifts for Diethynyldimethylsilane
| Proton Type | Chemical Shift (δ, ppm) |
| Si-CH₃ | ~0.2 |
| C≡C-H | ~2.4 |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. carlroth.com
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. libretexts.org In diethynyldimethylsilane, distinct signals are observed for the methyl carbons and the two different carbons of the ethynyl group (the silicon-bound carbon and the terminal hydrogen-bound carbon). The ¹³C NMR spectrum provides clear evidence for the carbon framework of the molecule. docbrown.info Similar to ¹H NMR, chemical shifts are reported relative to TMS. docbrown.info The carbon atoms of the C≡C triple bond appear in a characteristic region of the spectrum. libretexts.org
Table 2: Typical ¹³C NMR Chemical Shifts for Diethynyldimethylsilane
| Carbon Type | Chemical Shift (δ, ppm) |
| Si-C H₃ | ~ -1.0 |
| Si-C ≡C-H | ~89.0 |
| Si-C≡C -H | ~93.0 |
Note: Chemical shift values are approximate and can vary based on experimental conditions. carlroth.comlibretexts.org
Silicon-29 (²⁹Si) NMR Spectroscopic Analysis
Silicon-29 NMR (²⁹Si NMR) is a powerful tool for directly probing the silicon environment in organosilicon compounds. huji.ac.il Although ²⁹Si has a low natural abundance and sensitivity, it provides sharp signals over a wide chemical shift range, making it highly sensitive to the electronic and steric environment around the silicon atom. huji.ac.ilhuji.ac.il For diethynyldimethylsilane, the ²⁹Si NMR spectrum shows a characteristic signal that is shifted depending on the substituents attached to the silicon. An increase in the number of alkynyl groups attached to the silicon atom generally leads to increased magnetic shielding. researchgate.net
Table 3: Typical ²⁹Si NMR Chemical Shift for Diethynyldimethylsilane
| Silicon Environment | Chemical Shift (δ, ppm) |
| (CH₃)₂Si(C≡CH)₂ | ~ -40.0 |
Note: The chemical shift is relative to TMS and can be influenced by solvent and other factors. researchgate.net
Multinuclear NMR for Structural Elucidation of Complex Polymeric Architectures
For polymeric structures derived from diethynyldimethylsilane, such as poly(diethynyldimethylsilane), multinuclear NMR becomes indispensable. researchgate.net This approach combines data from ¹H, ¹³C, and ²⁹Si NMR to build a comprehensive picture of the polymer's microstructure. nationalmaglab.orgcore.ac.uk For instance, changes in the ²⁹Si chemical shifts can indicate the extent of polymerization and the nature of the repeating units within the polymer chain. pascal-man.com The disappearance of the ethynyl proton signal in ¹H NMR and the corresponding carbon signals in ¹³C NMR confirms the polymerization reaction through the C≡C triple bonds. researchgate.net The broadness of the signals in the polymer's NMR spectra, compared to the sharp signals of the monomer, provides information about the distribution of different chemical environments along the polymer chain. huji.ac.il By analyzing the correlations between different nuclei, complex structural features, such as branching and end-groups, can be identified. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy techniques, particularly FT-IR, are fundamental in identifying the functional groups present in diethynyldimethylsilane and its derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. spectroscopyonline.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. spectroscopyonline.comnih.gov The FT-IR spectrum of diethynyldimethylsilane is characterized by several key absorption bands that confirm its structure.
Key vibrational modes for diethynyldimethylsilane include:
C-H stretch (alkynyl): A sharp, characteristic band for the hydrogen atom attached to the triple bond.
C≡C stretch (alkynyl): A band corresponding to the stretching of the carbon-carbon triple bond.
Si-C stretch: Vibrations associated with the silicon-carbon single bonds.
CH₃ vibrations: Bending and stretching vibrations of the methyl groups attached to the silicon atom.
Table 4: Characteristic FT-IR Vibrational Frequencies for Diethynyldimethylsilane
| Vibrational Mode | Frequency (cm⁻¹) |
| ≡C-H Stretch | ~3300 |
| C-H Stretch (in CH₃) | ~2960 |
| C≡C Stretch | ~2040 |
| Si-CH₃ Bend | ~1250 |
| Si-C Stretch | ~850 |
Note: Frequencies are approximate and represent typical ranges for these functional groups. researchgate.netresearchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy is a cornerstone in the characterization of π-conjugated materials, including those derived from diethynyldimethylsilane. These techniques probe the electronic transitions between different energy levels within a molecule, providing critical insights into the electronic structure, conjugation length, and photophysical behavior of these compounds.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. sielc.commsu.edu For polymers derived from diethynyldimethylsilane, the absorption spectra reveal key information about the extent of π-conjugation in the polymer backbone. nih.gov The position and intensity of absorption bands are directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In a study by Naga et al., alternating copolymers were synthesized using diethynyldimethylsilane and fluorene (B118485) or carbazole-based monomers. scirp.org The resulting polymers, when dissolved in chloroform (B151607), exhibited distinct absorption profiles. The spectra typically showed strong absorption peaks between 270 nm and 280 nm, accompanied by a broader shoulder peak at approximately 380 nm. scirp.org The high-energy peak is attributed to a π-π* transition within the conjugated system, while the lower-energy shoulder is suggested to arise from intramolecular charge transfer through the σ-π conjugated moiety involving the silicon atom. scirp.org The presence of these absorption features confirms the successful incorporation of the diethynylsilane unit into a conjugated polymer backbone. scirp.orgfiveable.me
Table 1: UV-Vis Absorption Data for Diethynyldimethylsilane Copolymers in Chloroform
| Copolymer Type | Absorption Peak (λmax) | Shoulder Peak (λmax) | Reference |
|---|---|---|---|
| Fluorene-based | 270 - 280 nm | ~380 nm | scirp.org |
| Carbazole-based | 270 nm | 360 - 380 nm | scirp.org |
This interactive table summarizes the UV-Vis absorption data for copolymers incorporating diethynyldimethylsilane units.
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy is a technique that analyzes the light emitted by a substance after it has absorbed photons. msu.edu This emission, also known as fluorescence or phosphorescence, occurs when the molecule relaxes from an excited electronic state back to a lower energy state. unt.edu PL spectroscopy is particularly valuable for characterizing the emissive properties of conjugated polymers derived from diethynyldimethylsilane, which is crucial for applications in organic light-emitting diodes (OLEDs). scirp.orgdokumen.pub
Research on alternating copolymers of diethynyldimethylsilane with fluorene and carbazole (B46965) units has shown that these materials are luminescent. scirp.org In chloroform solution, the copolymers display broad emission peaks in the blue region of the visible spectrum, specifically between 415 nm and 425 nm. scirp.org Interestingly, the emission characteristics change significantly in the solid state. When cast as a film, the emission wavelengths of these copolymers are markedly blue-shifted to the 360 nm to 385 nm range. scirp.org This shift can be attributed to differences in polymer chain conformation and intermolecular interactions between the solution and solid phases. Further supporting the luminescent nature of such polymers, related systems incorporating germanium and silicon atoms have been reported to exhibit blue, greenish-blue, and green emissions. researchgate.net
Table 2: Photoluminescence Emission Data for Diethynyldimethylsilane Copolymers
| Sample State | Emission Peak (λmax) | Observed Color | Reference |
|---|---|---|---|
| Chloroform Solution | 415 - 425 nm | Blue | scirp.org |
| Cast Film (Solid State) | 360 - 385 nm | Blue-Violet | scirp.org |
This interactive table presents the photoluminescence emission maxima for copolymers derived from diethynyldimethylsilane in different states.
Derivative Spectroscopy for Resolution Enhancement and Background Elimination
Standard UV-Vis spectra of complex molecules like polymers often consist of broad, overlapping absorption bands, which can obscure fine structural details and make it difficult to identify individual electronic transitions. elsevier.com Derivative spectroscopy is a powerful mathematical technique used to enhance the resolution of such spectra. scirp.org By calculating the first, second, or higher-order derivative of absorbance with respect to wavelength, subtle spectral features like hidden shoulder peaks can be resolved into distinct peaks. elsevier.com
The primary advantages of using derivative spectroscopy in the analysis of diethynyldimethylsilane derivatives and their polymers include:
Resolution Enhancement: Even-order derivatives (e.g., second and fourth) can significantly narrow the bandwidth of spectral peaks, allowing for the separation of overlapping bands from different chromophores or vibronic transitions. elsevier.com
Background Elimination: The differentiation process can remove or reduce background interference that may arise from sample turbidity or scattering, which is particularly useful for solid-state polymer samples. elsevier.com
Accurate Peak Wavelength Determination: The maxima of bands in a zero-order spectrum correspond to zero-crossing points in the first-derivative spectrum, providing a more precise determination of the peak wavelength (λmax).
This technique does not add new information to the spectrum but transforms it to make the inherent information more accessible for qualitative analysis and characterization. elsevier.com The Savitzky-Golay method is a common algorithm used in commercial spectrophotometers to calculate these derivative spectra. scirp.org
Advanced Spectroscopic Techniques for Polymer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is indispensable for elucidating the precise chemical structure of the polymer. ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the connectivity of the monomer units, the presence of end groups, and any structural defects in the polymer chain. elsevier.com For instance, ²⁹Si NMR is particularly crucial for confirming the chemical environment of the silicon atoms within the polymer backbone.
Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the characteristic functional groups present in the polymer. fiveable.mersc.org The C≡C stretching vibration of the ethynyl group and the Si-C bond vibrations are key signatures that can be monitored to follow the polymerization reaction and confirm the polymer's structure.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the polymer film's surface. It can be used to verify the elemental makeup and investigate surface properties or degradation of polymers containing silicon.
Gel Permeation Chromatography (GPC): While not a spectroscopic technique in the traditional sense, GPC (also known as size-exclusion chromatography) is essential for characterizing polymers. It separates polymer molecules based on their size in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution.
Together, these advanced methods provide a holistic picture of the synthesized polymers, linking the molecular structure derived from diethynyldimethylsilane to the material's bulk electronic and photophysical properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Silane, diethynyldimethyl- |
| 9,9-dihexyl-2,7-dibromofluorene (B71203) |
| N-hexyl-2,7-dibromocarbazole |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting and understanding the intrinsic properties of molecules. For diethynyldimethylsilane, these calculations have been employed to determine its structure, vibrational frequencies, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. dokumen.pub It has been applied to study various aspects of molecules, from their ground-state properties to their reactivity. researchgate.net In the context of organosilicon compounds like diethynyldimethylsilane, DFT provides a balance of computational cost and accuracy.
Theoretical studies on diethynyldimethylsilane have utilized DFT to predict its vibrational frequencies. These calculations are crucial for interpreting experimental infrared and Raman spectra. A theoretical examination of diethynyldimethylsilane using the Gaussian 98 suite of programs involved assigning its vibrational modes based on a group theoretical analysis. hawaii.edu The study utilized the C3v symmetry of the molecule to categorize the vibrational motions, which include Si-C stretching, C≡C stretching, C-H stretching, and various bending and twisting modes. hawaii.edu
To provide a representative example of data obtained from DFT calculations for a related compound, the following table presents calculated bond lengths and angles for a germane (B1219785) analogue, which would share structural similarities.
| Parameter | Value |
| Ge-Br bond length | 224.46(2) pm |
| Ge-C1 bond length | 201.1(1) pm |
| Ge-C3 bond length | 201.2(1) pm |
| Ge-C5 bond length | 201.1(1) pm |
| Br-Ge-C1 bond angle | 112.80(4)° |
| Br-Ge-C3 bond angle | 112.29(4)° |
| Br-Ge-C5 bond angle | 111.74(4)° |
| Note: Data for a germane compound from "Comprehensive Organometallic Chemistry IV". hawaii.edu The table is illustrative of the types of structural parameters obtained from DFT calculations. |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with electrons occupying molecular orbitals that can extend over the entire molecule. acs.org This theory is instrumental in explaining the electronic structure and reactivity of compounds like diethynyldimethylsilane.
Key aspects of MO theory include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting a molecule's reactivity, electronic transitions, and ionization potential. acs.org For diethynyldimethylsilane, the HOMO is expected to be associated with the π-electrons of the ethynyl (B1212043) groups, while the LUMO is likely to be a π* anti-bonding orbital. The interaction of the silicon d-orbitals with the π-system of the ethynyl groups can also influence the frontier orbital energies.
Computational studies on polymers derived from diethynyldimethylsilane suggest that the interaction of the silicon σ* orbital with the π-conjugated orbitals can lower the LUMO energy. researchgate.net This has implications for the electronic properties of materials synthesized from this monomer. A study on the polymerization of related compounds investigated the electronic properties of oligomers using DFT, revealing how the HOMO-LUMO gap changes with chain length.
The following table illustrates the type of data obtained from MO calculations, showing the calculated HOMO and LUMO energies for oligomers of a related polymer system.
| System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Monomer | - | - | 4.0396 |
| Trimer | - | - | 4.0943 |
| Hexamer | - | - | 4.0010 |
| Note: Data for a polystyrene derivative from a DFT computational study. This table is representative of the electronic property data that can be generated for diethynyldimethylsilane and its derivatives. |
Density Functional Theory (DFT) Studies
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the most likely reaction pathways.
While specific computational studies on the reaction mechanisms of diethynyldimethylsilane were not found in the search results, the methodologies applied to similar systems are directly relevant. For instance, the cleavage of the silicon-ethynyl bond, which is a known competing reaction during the polymerization of diethynyldimethylsilane, could be investigated using DFT to understand the factors that favor this pathway over the desired polymerization. Computational modeling could compare the activation barriers for the two competing pathways, providing insights into how reaction conditions could be optimized to favor polymerization.
Prediction of Molecular and Electronic Structures
The prediction of molecular and electronic structures is a primary application of computational chemistry. For diethynyldimethylsilane, theoretical calculations can provide a detailed picture of its three-dimensional geometry and the distribution of electrons within the molecule.
As mentioned, theoretical studies have been conducted to determine the structure of diethynyldimethylsilane. hawaii.edu These studies would have optimized the geometry of the molecule to find the lowest energy conformation, providing precise values for bond lengths, bond angles, and dihedral angles.
Advanced Materials Research Applications from Diethynyldimethylsilane Derivatives
Precursors for Specialized Polymer Architectures
Organosilicon polymers derived from diethynyldimethylsilane are of significant interest in materials science. acs.org The presence of ethynyl (B1212043) groups, which can readily react with each other under heat or irradiation without the need for catalysts or the formation of byproducts, provides a versatile mechanism for cross-linking. acs.org
Hyperbranched Polymers for Preceramic Applications
Hyperbranched polymers (HPs) are three-dimensional macromolecules with a globular and dendritic architecture, which gives them unique properties like abundant functional groups, low viscosity, and high solubility. rsc.org Hyperbranched polycarbosilanes (HPCSs), in particular, are investigated as precursors for silicon carbide (SiC) ceramics. ineosopen.org The use of HPCSs allows for the direct formation of a branched SiC structure, which can reduce gas release during pyrolysis and lead to high yields of the ceramic phase. ineosopen.org
The synthesis of these polymers can be complex, often involving Grignard reactions with (chloroalkyl)chlorosilanes. ineosopen.org The resulting highly branched polycarbosilanes can be thermally processed to enhance the yield of the carbon residue, a key step in ceramic formation. ineosopen.org For example, increasing the preliminary thermal processing temperature of highly branched polycarbosilanes from 170°C to 250°C has been shown to increase the gel fraction from 17% to 85%, which in turn can improve the yield of the carbon residue by approximately 10%. ineosopen.org
Table 1: Thermal Processing and Ceramic Yield of Hyperbranched Polycarbosilanes
| Thermal Processing Temperature (°C) | Gel Fraction (%) | Impact on Carbon Residue Yield |
|---|---|---|
| 170 | 17 | Baseline |
| 250 | 85 | ~10% Improvement |
This table illustrates the effect of thermal processing on the properties of highly branched polycarbosilanes as preceramic polymers.
High-Temperature Elastomer Precursors
Research has explored the use of diethynyldimethylsilane derivatives in creating high-temperature elastomers. acs.org For instance, copolymers such as poly(diethynyldimethylsilane-co-1,4-bis[dimethylsilyl]benzene) have been synthesized. acs.org These materials are often viscous liquids that can be thermally cured to produce elastomers. acs.orgresearchgate.net Such elastomers are valued for their thermal stability and are being investigated for applications where materials are exposed to elevated temperatures. researchgate.netspecialchem.comdupont.com
Modifiers for Composite Polymers
Polymer modifiers are substances added to a polymer to enhance its properties. bjorn-thorsen.com Diethynyldimethylsilane derivatives can act as precursors to polymers that modify the characteristics of composite materials. acs.org These organosilicon polymers can be incorporated into other polymer systems to improve properties such as thermal stability or to act as a coupling agent between different phases of a composite material. bjorn-thorsen.comgoogle.comresearchgate.net The introduction of silicon-containing polymers can lead to enhanced performance characteristics in the final composite material. mdpi.com
Conjugated Polymer Systems for Optoelectronic Research
Conjugated polymers, which have a backbone of alternating single and double or triple bonds, are a cornerstone of research in organic electronics due to their unique electronic and optical properties. uni-heidelberg.deku.ac.aeresearchgate.net These materials are being explored for a variety of applications, including as semiconducting or emissive layers in electronic devices. uni-heidelberg.de
Organic Light-Emitting Diodes (OLEDs) Research Context
In the field of Organic Light-Emitting Diodes (OLEDs), research is continually seeking new materials to improve efficiency, stability, and processability. researchgate.netcnrs.frnih.gov Poly[(silylene)diacetylenes], which can be synthesized from monomers like diethynyldimethylsilane, are a class of conjugated polymers that have been investigated in this context. researchgate.netresearchgate.net The silicon atom in the polymer backbone can influence the electronic properties of the material. researchgate.net
The structure of these polymers, with their alternating silicon atoms and diacetylene units, can lead to materials with good thermal stability. researchgate.net Research has shown that the luminescence properties of poly[(silylene)acetylene silanes] can be tuned by altering the substituents on the silicon atom and the number of acetylene (B1199291) units in the main chain. researchgate.net These polymers typically show absorbance in the ultraviolet range of 219 to 260 nm, and the emission wavelength can be shifted by modifying the extent of conjugation. researchgate.net This tunability makes them interesting candidates for research into new emissive materials for OLEDs. researchgate.netbohrium.com
Table 2: Properties of Poly[(silylene)acetylene silanes] for Optoelectronic Research
| Property | Observation |
|---|---|
| Polymer Class | Poly[(silylene)diacetylenes] |
| Key Structural Feature | Alternating silicon atoms and diacetylene units |
| Absorbance Range | 219 - 260 nm |
| Tunability | Emission wavelength can be shifted by modifying conjugation |
| Potential Application | Emissive materials in OLED research |
This table summarizes the key characteristics of poly[(silylene)acetylene silanes] relevant to their investigation in optoelectronics.
Research into Membrane Materials
Polycarbosilanes, which can be derived from diethynyldimethylsilane, are being investigated as potential materials for gas separation membranes. researchgate.netresearchgate.net The goal is to develop membranes with high permeability and selectivity for specific gases, which is crucial for applications like carbon capture and natural gas purification. nih.govresearchgate.netshanghaitech.edu.cnrsc.org
Polymers of intrinsic microporosity (PIMs) are a class of materials that show promise for energy-efficient gas separations. nih.gov Research into polycarbosilane-based materials for membranes is driven by the need for materials that can be processed into thin, durable films with controlled pore structures. researchgate.netresearchgate.net The thermal and chemical stability of organosilicon polymers makes them attractive for these applications. researchgate.net For example, poly(silylene-ethylene-arylene)s have been synthesized and show potential as parent substances for future membrane materials. researchgate.netresearchgate.net The development of crosslinked polycarbosilanes is also being explored to enhance mechanical properties. researchgate.net
Development of Crosslinked Polycarbosilane Systems for Enhanced Mechanical Properties
The transformation of linear or branched polycarbosilane (PCS) into a robust, three-dimensional network through crosslinking is a critical step for enhancing its mechanical and thermal properties. This process is essential for its application as a preceramic polymer, as it increases the ceramic yield and maintains the desired shape during pyrolysis. Derivatives of diethynyldimethylsilane are instrumental in creating these advanced polymer systems due to the reactive ethynyl groups, which serve as ideal sites for forming a densely crosslinked network.
The primary method for achieving this is through hydrosilylation curing, a reaction between multifunctional vinylsilanes and hydrosilanes. researchgate.netresearchgate.netresearchgate.net This process allows for the creation of crosslinked polycarbosilanes with tailored properties. researchgate.net Researchers have prepared these materials using casting methods from monomer solutions, resulting in transparent, rigid materials without significant defects like cracks or bubbles. researchgate.net The mechanical properties and glass transition temperatures (Tgs) of the final crosslinked PCS are evaluated using flexural tests and thermal analysis methods like Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). researchgate.net
Detailed Research Findings
Research into these systems has identified several key structural factors that determine the final mechanical performance of the crosslinked polycarbosilane:
Network Chain Density : A higher density of crosslinks within the polymer network generally leads to improved mechanical strength and thermal stability. researchgate.netresearchgate.net
Introduction of Rigid or Flexural Units : Incorporating rigid-rod units, such as biphenyl (B1667301) or naphthalene (B1677914) linkages, into the polymer backbone contributes to higher flexural strength and elevated glass transition temperatures. researchgate.net
Molecular Weight Between Crosslinking Points : Controlling the length of the polymer chains between the crosslink junctions is crucial for tailoring the material's flexibility and strength. researchgate.netresearchgate.net
Studies have shown that crosslinked polycarbosilanes containing high network chain density and rigid-rod spacers exhibit superior properties. For instance, systems incorporating biphenyl and naphthalene linkages have achieved high glass transition temperatures (Tg) around 250°C and impressive flexural strength in the range of 75-96 MPa. researchgate.net Furthermore, these materials demonstrate excellent thermal stability, with 5% weight loss temperatures recorded between 490°C and 544°C in a nitrogen atmosphere. researchgate.net The specific structures of the vinylsilane and hydrosilane monomers used are directly correlated with the improvements in strength. researchgate.net
Another approach to crosslinking involves the use of radiation. Electron beam irradiation of polycarbosilane fibers has been shown to be an effective method for curing the polymer, which improves the strength of the final silicon carbide (SiC) product and prevents the material from flowing during the high-temperature carbonization process. osti.gov The relationship between the degree of crosslinking and the evolution of mechanical properties is a key area of study, as it dictates the performance of the final SiC ceramic. researchgate.net
The data below summarizes typical properties achieved in crosslinked polycarbosilane systems developed for enhanced performance.
Table 1: Mechanical and Thermal Properties of Crosslinked Polycarbosilane Systems
| Property | Value | Conditions/Notes |
|---|---|---|
| Flexural Strength | 75 - 96 MPa | For systems with high network chain density and rigid-rod spacers. researchgate.net |
| Glass Transition Temp. (Tg) | ~250 °C | For systems with biphenyl and naphthalene linkages. researchgate.net |
These findings underscore the importance of controlled polymer synthesis and crosslinking strategies in developing advanced ceramic precursors from diethynyldimethylsilane derivatives. The ability to precisely engineer the polymer network allows for the creation of materials with mechanical and thermal properties tailored for demanding applications, such as in aerospace composites and thermal protection systems. datahorizzonresearch.com
Future Research Directions and Unexplored Frontiers
Development of Novel Selective Polymerization Techniques
The synthesis of well-defined polymers from diethynyldimethylsilane hinges on the development of selective polymerization techniques. While the polymerization of di-substituted acetylenes can be challenging, future research is directed towards methods that can control polymer architecture, molecular weight, and polydispersity.
A significant challenge in the polymerization of monomers with two acetylene (B1199291) bonds, like diethynyldimethylsilane, is achieving selectivity at one of the C≡C bonds to produce linear or controllably branched polymers. lcms.cz Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a versatile platform for synthesizing polymers with diverse architectures and well-defined molar masses. specificpolymers.com The key to RAFT polymerization is the selection of a suitable chain transfer agent (CTA), which governs the reactivity and allows for the creation of block copolymers and other complex structures. specificpolymers.comrsc.org Future work will likely focus on designing specific RAFT agents tailored for the polymerization of diethynyldimethylsilane, enabling precise control over the resulting polymer structure.
Catalyst-based approaches are also a major frontier. Neodymium-based catalysts, for instance, have shown effectiveness in the regio- and stereoselective polymerization of dienes and could be adapted for diethynyl monomers. rsc.org Similarly, nickel complexes, known for their role in ethylene (B1197577) oligomerization, could be explored as catalysts for the selective dimerization or polymerization of diethynyldimethylsilane. mdpi.com Lewis pair catalysts have also emerged as a method for highly selective polymerization, capable of creating complex block terpolymers in a single step, a strategy that could be adapted for monomers like diethynyldimethylsilane. rsc.org The development of catalysts that can selectively activate one ethynyl (B1212043) group over the other is a critical goal for producing linear, high-molecular-weight poly(diethynyldimethylsilane).
Another promising avenue is the synthesis of hyperbranched polymers. The hydrosilylation polymerization of related monomers like methyldiethynylsilane, using catalysts such as Karstedt's catalyst, has successfully produced hyperbranched poly(silylenevinylene)s. acs.org This approach, if applied to diethynyldimethylsilane, could yield highly branched, soluble organosilicon polymers with a high density of reactive ethynyl groups on their periphery.
Exploration of New Derivatization Pathways and Functionalizations
The two ethynyl groups on diethynyldimethylsilane are versatile chemical handles, opening up numerous possibilities for derivatization and functionalization. Future research will undoubtedly focus on exploiting these reactive sites to create a new generation of functional materials.
The terminal alkyne C-H bonds are readily converted into other functionalities. For example, diethynyldimethylsilane can be transformed into various other alkynylsilanes, which can then serve as building blocks for more complex structures. researchgate.net A significant area of future exploration is the use of these terminal ethynyl groups as ligands for creating polymer-supported transition-metal complexes. acs.org
The development of hyperbranched polymers from monomers like methyldiethynylsilane highlights a key functionalization strategy. acs.org The resulting polymers possess pendant ethynyl groups that can undergo further chemical transformations, such as light- and heat-induced cross-linking, providing a mechanism to form robust networks without the need for additional catalysts or the formation of byproducts. acs.org This opens the door to creating new thermosets and coatings.
Furthermore, the principles of block copolymer synthesis can be applied to create novel materials incorporating diethynyldimethylsilane. rsc.orgnih.gov Techniques like RAFT polymerization allow for sequential monomer addition, enabling the synthesis of diblock or triblock copolymers where one block is derived from diethynyldimethylsilane. rsc.org This would allow the unique properties of the poly(diethynyldimethylsilane) segment to be combined with those of other polymers, leading to materials with tailored amphiphilicity, self-assembly behavior, or mechanical properties. nih.govnih.gov The development of new linking methodologies will also be crucial for creating multiblock polymers with complex architectures that are difficult to synthesize through sequential polymerization. mdpi.com
Advanced Characterization of Complex Architectures
As more complex polymer architectures based on diethynyldimethylsilane are synthesized, advanced characterization techniques will be essential to fully understand their structure and properties. A combination of spectroscopic and chromatographic methods will be necessary to elucidate details from the molecular to the macroscopic level.
Table 1: Advanced Characterization Techniques for Diethynyldimethylsilane-Based Polymers
| Technique | Abbreviation | Information Provided | References |
| Gel Permeation Chromatography | GPC | Molecular weight distribution (Mn, Mw), polydispersity index (PDI), and hydrodynamic volume. | researchgate.netintertek.com |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Chemical structure, monomer composition, branching, end-groups, and polymer chain architecture. | researchgate.netintertek.com |
| Mass Spectrometry (MALDI-TOF, ESI) | MS | Absolute molecular weight, end-group analysis, repeat unit chemistry, and structural elucidation of oligomers. | lcms.cznih.govfree.fr |
| Fourier-Transform Infrared Spectroscopy | FTIR | Presence of functional groups (e.g., C≡C-H, Si-CH3) and confirmation of polymerization or derivatization. | dergipark.org.tr |
| Thermal Gravimetric Analysis | TGA | Thermal stability and degradation profile of the polymer. | acs.orgdergipark.org.tr |
| Differential Scanning Calorimetry | DSC | Glass transition temperature (Tg) and other thermal transitions like melting points. | dergipark.org.tr |
| Vapor Pressure Osmometry | VPO | Absolute number-average molecular weight (Mn) for lower molecular weight polymers. | acs.org |
For hyperbranched polymers derived from related silanes, multinuclear NMR spectroscopy has been crucial in confirming the branched nature of the polymer by identifying the different chemical environments of the silicon-methyl groups. acs.org Similarly, GPC is essential for determining the molecular weight distribution, although for complex architectures, it provides relative values unless coupled with other techniques like light scattering. researchgate.netnih.gov The combination of GPC with NMR (GPC-NMR) is a particularly powerful approach, allowing for the correlation of molecular weight information with structural details for each fraction of the polymer sample. intertek.com
Mass spectrometry, especially Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), has become a routine tool for the detailed structural analysis of polymers. free.frweebly.com It provides absolute mass measurements at the molecular level, which is invaluable for identifying the chemical formula of the repeat unit, the masses of end groups, and analyzing complex mixtures. lcms.czfree.fr For complex architectures derived from diethynyldimethylsilane, tandem mass spectrometry (MS/MS) could provide detailed structural information about backbone connectivity and branching points. lcms.cz
Theoretical Prediction of Novel Diethynyldimethylsilane-Based Materials
Theoretical and computational chemistry offers a powerful toolkit for accelerating the discovery and design of new materials based on diethynyldimethylsilane. By modeling properties at the molecular level, researchers can screen potential structures and predict their behavior before undertaking complex and time-consuming synthesis. weebly.commdpi.com
Density Functional Theory (DFT) is a quantum mechanical method that can be used to investigate the fundamental properties of both the diethynyldimethylsilane monomer and its resulting polymers. mdpi.com Theoretical studies have already been performed on diethynyldimethylsilane itself to examine its normal mode frequencies and vibrational assignments using quantum chemistry codes. researchgate.net This foundational understanding can be extended to predict the structural and electronic properties of polymers. For instance, theoretical calculations on related polysiloles have suggested they possess special electronic properties, indicating that polymers of diethynyldimethylsilane could have interesting applications in electronics. unt.edu Future DFT studies could focus on predicting the band gaps, charge transport properties, and optical spectra of various polymer architectures, guiding the synthesis of materials for applications like organic semiconductors or light-emitting diodes. metu.edu.tr
Molecular dynamics (MD) simulations can provide insight into the macroscopic properties and dynamic behavior of these materials. mdpi.com MD can be used to model the self-assembly of block copolymers containing diethynyldimethylsilane segments or to simulate the cross-linking process of hyperbranched polymers to predict the mechanical properties of the resulting network. nih.gov Computational screening can also aid in the design of new polymerization processes. For example, simulations can be used to evaluate the interaction energies between the monomer and various functional monomers or catalysts, helping to identify the most promising candidates for successful polymerization in techniques like molecularly imprinted polymers. mdpi.commdpi.com The synergy between theoretical prediction and experimental work will be crucial for unlocking the full potential of diethynyldimethylsilane-based materials.
Q & A
Basic: What are the established synthesis routes for diethynyldimethylsilane, and what experimental parameters are critical for reproducibility?
Answer:
Diethynyldimethylsilane is typically synthesized via hydrosilylation reactions between ethynyl Grignard reagents and chlorosilanes. Key parameters include:
- Temperature control : Reactions often require cryogenic conditions (-78°C) to prevent side reactions like polymerization .
- Catalyst selection : Platinum-based catalysts (e.g., Karstedt’s catalyst) are preferred for regioselective addition, with loadings optimized between 0.1–1 mol% .
- Purification : Distillation under reduced pressure (e.g., 40–60°C at 0.1 mmHg) is critical to isolate the product from unreacted ethynyl precursors .
Reproducibility hinges on strict anhydrous conditions and inert atmosphere (N₂/Ar) to avoid hydrolysis of intermediates .
Basic: Which spectroscopic and structural characterization techniques are most effective for confirming the molecular structure of diethynyldimethylsilane?
Answer:
- ¹H/¹³C NMR : Ethynyl protons appear as sharp singlets at δ 2.1–2.3 ppm, while Si-CH₃ groups resonate at δ 0.1–0.3 ppm. Coupling constants (J ≈ 3 Hz for Si-C) help confirm bonding .
- FTIR : Acetylenic C≡C stretches (2100–2260 cm⁻¹) and Si-C stretches (1250–1280 cm⁻¹) are diagnostic .
- X-ray crystallography : Resolves Si-C bond lengths (~1.87 Å) and confirms tetrahedral geometry around silicon. Requires single crystals grown via slow evaporation in hexane .
Basic: How does diethynyldimethylsilane enhance interfacial bonding in polymer-ceramic composites?
Answer:
The ethynyl groups undergo click reactions (e.g., thiol-yne) with polymer matrices, while the siloxane bonds covalently anchor to ceramic surfaces. Methodological steps include:
- Surface pretreatment : Acid etching (e.g., HF 4.9% for 20–60 s) to hydroxylate ceramic surfaces, enabling silanol coupling .
- Curing conditions : Thermal activation (80–120°C) promotes crosslinking, quantified via dynamic mechanical analysis (DMA) to measure storage modulus improvements .
- Failure analysis : Microshear testing reveals cohesive vs. adhesive failure modes, with optimal bonding achieving >80% cohesive fractures .
Advanced: What experimental design strategies address challenges in scaling up diethynyldimethylsilane synthesis while maintaining high purity?
Answer:
- Reactor design : Use continuous-flow systems with inline FTIR monitoring to manage exothermicity and prevent runaway reactions .
- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to sequester HCl generated during silane formation .
- Purity validation : Pair GC-MS with elemental analysis (Si% deviation <0.5%) to detect trace contaminants like oligomers .
Advanced: How can researchers resolve contradictory data on the thermal stability of diethynyldimethylsilane-derived coatings?
Answer:
Contradictions often arise from variations in crosslinking density or residual catalysts. A systematic approach includes:
- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under N₂ vs. air to differentiate oxidative vs. thermal degradation .
- Kinetic modeling : Apply Flynn-Wall-Ozawa methods to activation energy calculations, correlating with FTIR data on ethynyl group retention .
- Controlled aging studies : Expose coatings to 85°C/85% RH for 500+ hours, then assess adhesion via ASTM D3359 tape tests .
Advanced: What novel applications of diethynyldimethylsilane are emerging in stimuli-responsive materials?
Answer:
- Photoresponsive coatings : Incorporate azobenzene derivatives for UV-triggered conformational changes, monitored via UV-Vis spectroscopy at λ = 350–450 nm .
- Self-healing composites : Embed microcapsules containing diethynyldimethylsilane and Ru catalysts; quantify healing efficiency via fracture toughness recovery (>70%) .
- Electroactive interfaces : Functionalize carbon nanotubes via Sonogashira coupling, achieving conductivity enhancements (10²–10³ S/cm) in hybrid films .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
